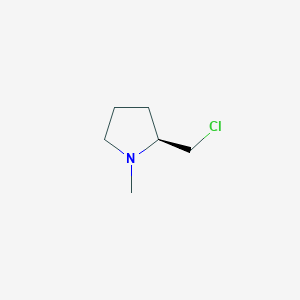

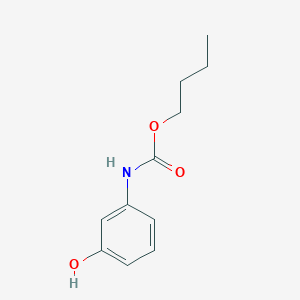

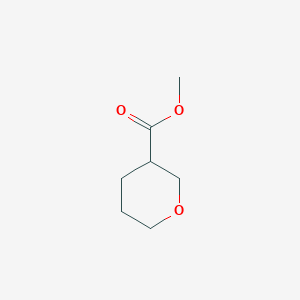

![molecular formula C10H11N3S B177542 5,6,7,8-Tétrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine CAS No. 4994-88-1](/img/structure/B177542.png)

5,6,7,8-Tétrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine

Vue d'ensemble

Description

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is not widely documented in the literature.Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is characterized by a thiophene ring fused to a pyrimidine ring . The InChI code for this compound is1S/C10H11N3S/c11-9-8-6-3-1-2-4-7 (6)14-10 (8)13-5-12-9/h5H,1-4H2, (H2,11,12,13) .

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a montré des résultats prometteurs en matière d’activité anticancéreuse. Il a été testé contre des lignées cellulaires de cancer du sein adénocarcinome et d’adénome colorectal, montrant des effets anticancéreux significatifs .

Inhibition d’AKT1 pour la lutte contre la LAM

Les données préliminaires sur les relations structure-activité indiquent que les dérivés de ce composé sont des inhibiteurs potentiels d’AKT1, qui pourraient être utilisés comme agents anti-LAM (leucémie aiguë myéloïde) .

Cytotoxicité contre diverses lignées cellulaires cancéreuses

Des études ont montré que le composé présente des effets cytotoxiques optimaux contre une variété de lignées cellulaires cancéreuses, avec des valeurs de CI50 dans la plage nanomolaire, ce qui indique son potentiel en tant qu’agent anticancéreux puissant .

Importance thérapeutique dans le thiophène synthétique

Les dérivés synthétiques du thiophène ont été mis en avant en raison de leur statut de « motif privilégié », qui est considéré comme très bénéfique pour la chimie médicinale. Le composé en question relève de cette catégorie et présente donc une importance thérapeutique significative .

Inhibition de RORγt pour le traitement de la néphrite lupique

Un dérivé de ce composé a été étudié pour son effet en tant qu’inhibiteur de RORγt dans le traitement de la néphrite lupique, démontrant son application thérapeutique potentielle dans les maladies auto-immunes .

Mécanisme D'action

Target of Action

The primary target of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine is AKT1 , a serine/threonine kinase . AKT1 plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound acts as an inhibitor of AKT1 . It binds to the kinase domain of AKT1, thereby preventing its activation and subsequent downstream signaling . This leads to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is often aberrantly activated in various types of cancers, including acute myeloid leukemia (AML), due to oncogenic driver alterations . By inhibiting AKT1, the compound disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The compound has shown a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in aml cells

Result of Action

The compound’s action results in growth inhibition and induction of apoptosis in AML cells . This is achieved through the inhibition of AKT1 and disruption of the PI3K/AKT/mTOR signaling pathway .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine on various types of cells and cellular processes are still being explored. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on the dosage effects of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine in animal models are limited. It has been suggested that the effects of this compound may vary with different dosages .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPQVUQBEBHHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293029 | |

| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4994-88-1 | |

| Record name | 4994-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the disorder observed in the crystal structure of 7-Methyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4-amine?

A1: The research paper describes a disorder in the crystal structure of the compound, where two carbon atoms of the cyclohexene ring and their attached methyl group exist in two different conformations within the crystal lattice []. This disorder is quantified as a 0.544(2):0.456(2) ratio between the two conformations. Understanding such structural flexibility is crucial as it can influence the compound's interactions with other molecules, potentially impacting its biological activity or physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

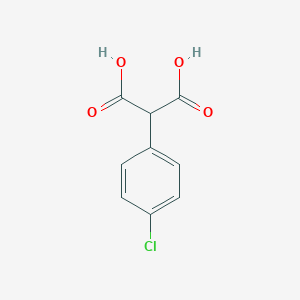

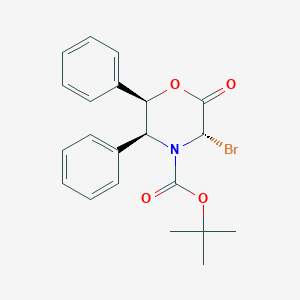

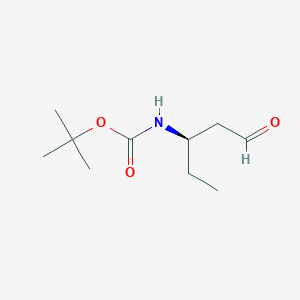

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)

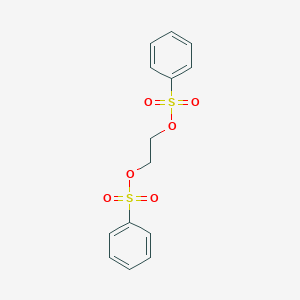

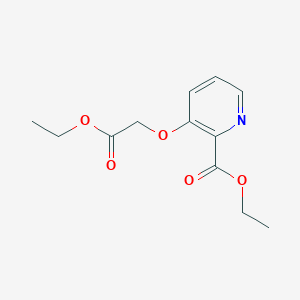

![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)

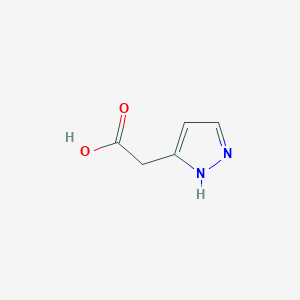

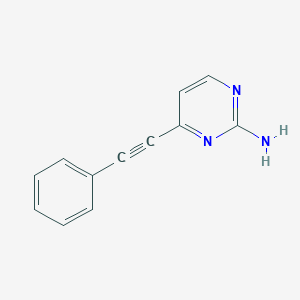

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)

![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)